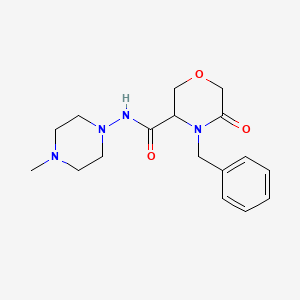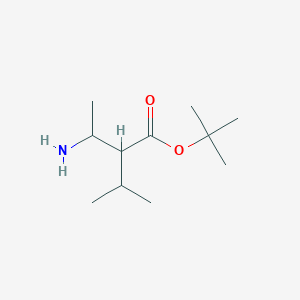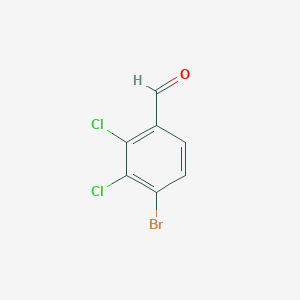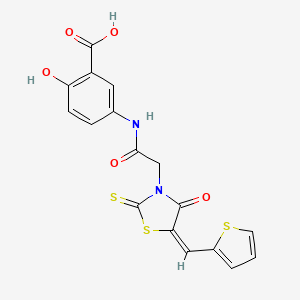![molecular formula C15H28N4O4S B2790625 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane CAS No. 825607-32-7](/img/structure/B2790625.png)
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane, also known as MS-245, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperazine derivatives and has a molecular weight of 471.6 g/mol.
Mecanismo De Acción
The mechanism of action of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane is not fully understood. However, it has been shown to inhibit the activity of a protein called IKKβ, which is involved in the regulation of the NF-κB signaling pathway. This pathway plays a critical role in the regulation of inflammation and immune responses. Inhibition of IKKβ by 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane leads to the suppression of NF-κB signaling, resulting in the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. In addition, 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane is its potent anti-inflammatory and anti-cancer activities. This makes it an attractive candidate for the development of new therapies for various diseases. However, one of the limitations of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane. One potential direction is the development of new formulations or delivery systems that can improve the solubility and bioavailability of the compound. Another direction is the investigation of the potential therapeutic applications of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane in other diseases such as autoimmune disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane and its potential side effects.
Métodos De Síntesis
The synthesis of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane involves the reaction of 4-(4-Morpholinylsulfonyl)piperazine with azepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane as a white solid with high purity.
Aplicaciones Científicas De Investigación
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies.
Propiedades
IUPAC Name |
azepan-1-yl-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4S/c20-15(16-5-3-1-2-4-6-16)17-7-9-18(10-8-17)24(21,22)19-11-13-23-14-12-19/h1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLZSHLNJJOVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2790545.png)

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2790547.png)


![N-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2790550.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2790552.png)



